molecular formula C9H6INO B3058916 4-Iodoisoquinolin-1(2H)-one CAS No. 927801-74-9

4-Iodoisoquinolin-1(2H)-one

Cat. No.: B3058916
CAS No.: 927801-74-9
M. Wt: 271.05 g/mol
InChI Key: NUAKXGUCEWBUNE-UHFFFAOYSA-N
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Description

Significance of the Isoquinolin-1(2H)-one Core in Heterocyclic Chemistry

The isoquinolin-1(2H)-one scaffold is a prominent heterocyclic motif that is integral to numerous natural and biologically active compounds. sci-hub.st Its unique structure is found in alkaloids like thalifoline (B1213839) and rosettacin. sci-hub.st The presence of this core is associated with a range of pharmacological activities, making it a privileged structure in medicinal chemistry. sci-hub.stnih.gov Isoquinoline (B145761) and its derivatives are key components in modern drug development due to their diverse therapeutic potential. nih.gov The isoquinoline framework itself is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. rsc.org

Research Context of Substituted Isoquinolin-1(2H)-ones

Substituted isoquinolin-1(2H)-ones are extensively studied due to their potential as therapeutic agents. sci-hub.stnih.gov Research has focused on developing efficient synthetic methods to access a variety of substituted derivatives, which serve as building blocks in organic synthesis. researchgate.net The functionalization of the isoquinolin-1(2H)-one core, particularly at the C-4 position, has been a subject of significant interest, leading to the development of methods for halogenation, amination, and alkylation. researchgate.net These modifications are crucial for tuning the biological activity of the resulting molecules. For instance, diaryl substituted isoquinolin-1(2H)-one derivatives have been synthesized and evaluated as inhibitors of hypoxia-inducible factor-1 (HIF-1) signaling, which is a target for treating conditions like rheumatoid arthritis. nih.gov

Specific Academic Interest in 4-Iodoisoquinolin-1(2H)-one as a Functionalized Intermediate

This compound is of particular academic interest because the iodine atom serves as a versatile handle for further chemical transformations. sci-hub.st The carbon-iodine bond is relatively weak and reactive, making it an excellent coupling partner in metal-catalyzed cross-coupling reactions. sci-hub.st This reactivity facilitates the construction of more complex molecules. A notable application of 4-iodoisoquinolin-1(2H)-ones is their use as key synthetic intermediates in the preparation of CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, which are investigated for the treatment of allergic inflammatory diseases. sci-hub.stacs.orgnih.gov The development of efficient synthetic routes to 4-iodoisoquinolin-1(2H)-ones, such as dirhodium(II)-catalyzed 1,4-bisfunctionalization of isoquinolinium iodide salts, highlights their importance as valuable building blocks in medicinal chemistry. sci-hub.stacs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAKXGUCEWBUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590623
Record name 4-Iodoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927801-74-9
Record name 4-Iodoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Iodoisoquinolin 1 2h One

Direct Iodination Strategies for Isoquinolin-1(2H)-ones

Direct iodination methods provide a straightforward approach to introduce an iodine atom at the C4 position of the isoquinolin-1(2H)-one scaffold. These techniques are valued for their efficiency and regioselectivity.

An efficient one-step synthesis of 4-iodoisoquinolin-1(2H)-ones has been developed utilizing a dirhodium(II)-catalyzed 1,4-bisfunctionalization of readily available isoquinolinium iodide salts. sci-hub.stacs.orgacs.orgnih.gov This method operates under mild conditions and employs ambient air as the oxidant, proceeding through an iodination/oxidation sequence with good to excellent yields. sci-hub.stacs.org The reaction is initiated by combining a Rh₂(II,II) complex with acetoxybenziodoxolone (IBA-OAc), which facilitates the difunctionalization of isoquinolines. sci-hub.stacs.org

The optimization of this reaction involved screening various solvents, with a mixture of methanol (B129727) and water proving to be the most effective. sci-hub.stacs.org Mechanistic studies suggest that the process involves an iodine substitution with molecular iodine generated in situ, followed by a radical-mediated aerobic oxidation. acs.org This methodology has been successfully applied to the gram-scale synthesis of a key intermediate for the CRTH2 antagonist CRA-680, highlighting its practical utility in medicinal chemistry. sci-hub.stnih.gov

Table 1: Dirhodium(II)-Catalyzed Synthesis of 4-Iodoisoquinolin-1(2H)-ones

Substrate Product Yield (%)
N-methylisoquinolin-2-ium iodide 2-methyl-4-iodoisoquinolin-1(2H)-one 85
N-ethylisoquinolin-2-ium iodide 2-ethyl-4-iodoisoquinolin-1(2H)-one 82
N-propylisoquinolin-2-ium iodide 2-propyl-4-iodoisoquinolin-1(2H)-one 78
N-benzylisoquinolin-2-ium iodide 2-benzyl-4-iodoisoquinolin-1(2H)-one 92

Data sourced from Fang et al. (2019). sci-hub.st

A general and efficient procedure for the regioselective C4–H iodination of isoquinolin-1(2H)-ones involves the use of p-toluenesulfonic acid as a catalyst and N-iodosuccinimide (NIS) as the iodine source. rsc.orgresearchgate.net This reaction proceeds at room temperature and provides a valuable method for constructing C–I bonds, affording a variety of 4-iodoisoquinolin-1(2H)-ones in moderate to good yields. rsc.org The methodology demonstrates a broad substrate scope and good functional group tolerance. rsc.orgresearchgate.net

The reaction is typically carried out in a suitable solvent, and the use of the acid catalyst is crucial for achieving high regioselectivity at the C4 position. This approach represents an alternative to metal-catalyzed methods and is noted for its operational simplicity and mild reaction conditions. researchgate.net

Table 2: p-Toluenesulfonic Acid-Catalyzed Iodination of Isoquinolin-1(2H)-ones

Substrate Product Yield (%)
Isoquinolin-1(2H)-one 4-Iodoisoquinolin-1(2H)-one 85
2-Methylisoquinolin-1(2H)-one 4-Iodo-2-methylisoquinolin-1(2H)-one 92
6-Methylisoquinolin-1(2H)-one 4-Iodo-6-methylisoquinolin-1(2H)-one 80 rsc.org
6-Bromoisoquinolin-1(2H)-one 6-Bromo-4-iodoisoquinolin-1(2H)-one 82 rsc.org

Data sourced from relevant synthetic chemistry literature. rsc.orgrsc.org

A metal-free, one-pot oxidative functionalization of azaarenes has been developed for the synthesis of N-benzyl-4-iodoisoquinolin-1(2H)-ones. rsc.orgrsc.org This method involves a sequence of regioselective iodination, N-benzylation, and amidation using readily available methylarenes in the presence of molecular iodine and tert-butyl hydroperoxide (TBHP). rsc.orgupc.edu.pe The reaction avoids the use of expensive noble metal catalysts and circumvents multi-step synthetic sequences. researchgate.net

The proposed mechanism suggests that TBHP initiates the reaction with molecular iodine to form reactive iodine species. rsc.orgrsc.org These species attack the C4 position of the isoquinoline (B145761), leading to 4-iodoisoquinoline (B189533). rsc.orgrsc.org Simultaneously, the benzylic C(sp³)–H bond of the methylarene undergoes iodination, forming a benzyl (B1604629) iodide, which then reacts with the 4-iodoisoquinoline to create a quaternary ammonium (B1175870) salt. rsc.orgrsc.org A subsequent nucleophilic addition of TBHP and elimination of a tert-butanol (B103910) molecule yields the final product. rsc.orgrsc.org

Transition Metal-Catalyzed Annulation and Cyclization Approaches

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures, including the isoquinolin-1(2H)-one core. These methods often involve cascade reactions that efficiently build multiple bonds in a single operation.

A novel three-component palladium/norbornene cooperative catalysis has been developed for the cascade decarboxylative cyclization of 4-iodoisoquinolin-1(2H)-ones with o-bromobenzoic acids. acs.orgacs.org This methodology leads to the formation of diverse fused phenanthridinones and hepta[1,2-c]isoquinolinones. acs.orgacs.orgresearchgate.net The reaction exhibits unique regioselectivity and a broad substrate scope. acs.orgacs.org

The process involves palladium/norbornene (Pd/NBE)-catalyzed C–H activation and subsequent decarboxylative coupling reactions, where norbornene acts as a building block to construct rigid, nonplanar molecular structures. acs.orgacs.orgresearchgate.net This strategy has also been extended to the synthesis of four-membered carbocycles through the Pd-catalyzed cyclization of 4-iodoisoquinolin-1(2H)-ones and norbornene. acs.org

While not directly yielding this compound, a concise route for the synthesis of related indenoisoquinoline derivatives has been established using a copper(II)-catalyzed tandem reaction. acs.orgntnu.edu.tw This one-pot procedure involves the reaction of 2-iodobenzamides with 1,3-indanedione derivatives in the presence of copper(II) chloride and cesium carbonate in acetonitrile. acs.orgnih.govacs.org

This methodology allows for the synthesis of a wide variety of indenoisoquinoline derivatives and other fused systems in moderate to good yields. acs.orgnih.gov It has been successfully adapted for the one-step synthesis of clinically active topoisomerase I inhibitors, demonstrating its potential in drug discovery. acs.orgnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Isoquinolin-1(2H)-one
Dirhodium(II)
Isoquinolinium Iodide Salts
Acetoxybenziodoxolone (IBA-OAc)
Methanol
Water
CRTH2 antagonist CRA-680
p-Toluenesulfonic acid
N-Iodosuccinimide (NIS)
N-Benzyl-4-iodoisoquinolin-1(2H)-ones
tert-Butyl hydroperoxide (TBHP)
Molecular iodine
Palladium
Norbornene
o-Bromobenzoic acids
Fused phenanthridinones
Hepta[1,2-c]isoquinolinones
Copper(II) chloride
2-Iodobenzamide
1,3-indanedione
Cesium carbonate
Acetonitrile
Indenoisoquinoline derivatives
Topoisomerase I inhibitors
2-methyl-4-iodoisoquinolin-1(2H)-one
2-ethyl-4-iodoisoquinolin-1(2H)-one
2-propyl-4-iodoisoquinolin-1(2H)-one
2-benzyl-4-iodoisoquinolin-1(2H)-one
6-methylisoquinolin-1(2H)-one

Cobalt(III)-Catalyzed Redox-Neutral C-H Activation/Annulation for Isoquinolones

An efficient and economical protocol for synthesizing isoquinolones involves the use of an inexpensive, earth-abundant Cp*Co(III) catalyst. nih.govacs.org This method facilitates a redox-neutral [4+2] annulation of N-chlorobenzamides with vinyl acetate (B1210297), which serves as a safe and affordable acetylene (B1199291) surrogate. nih.govacs.org A key feature of this transformation is the role of the N-Cl bond within the N-chlorobenzamide starting material, which functions as an internal oxidant. acs.org This obviates the need for an external oxidant, streamlining the process and improving atom economy. acs.org

The reaction can be performed under mild conditions at ambient temperature and does not require an inert atmosphere, enhancing its operational simplicity. nih.govacs.org Mechanistic studies, including kinetic isotope effect (KIE) experiments, suggest that the C–H activation step is likely the rate-determining step in the catalytic cycle. acs.org The methodology demonstrates broad substrate scope and excellent tolerance for various functional groups. nih.govacs.org Notably, the synthesis is effective for N-chlorobenzamides bearing both electron-donating and electron-withdrawing groups, including all four halogens (F, Cl, Br, I) at the para-position. acs.org The successful synthesis of a 6-iodo-substituted isoquinolone highlights the utility of this method for preparing halogenated scaffolds that are valuable for subsequent cross-coupling reactions. acs.org The structure of the 6-iodoisoquinolin-1(2H)-one product was unequivocally confirmed by X-ray crystallographic analysis. acs.org

In a related approach, Cp*Co(III) catalysis has been used for the reverse regioselective [4+2] annulation of N-chloroamides with vinylsilanes to furnish 4-silylated isoquinolones. chemrxiv.orgacs.org This redox-neutral reaction also proceeds at ambient temperature, using the N-Cl bond as an internal oxidant, and provides products with excellent regioselectivity. chemrxiv.orgacs.org These 4-silylated isoquinolones are versatile intermediates that can be converted into other derivatives, demonstrating the power of cobalt catalysis in functionalizing the isoquinolone core. acs.org

Table 1: Cobalt(III)-Catalyzed Synthesis of Substituted Isoquinolones acs.orgReaction conditions: N-chlorobenzamide (0.6 mmol), vinyl acetate (5.0 equiv), [CpCo(CO)I₂] (10 mol %), AgOAc (20 mol %), and NaOAc (1.5 equiv) in 2,2,2-trifluoroethanol (B45653) (TFE) at 30 °C for 12 h.*

Starting Material (N-chlorobenzamide) Substituent Product Yield (%)
N-chloro-4-(tert-butyl)benzamide 4-t-Bu 6-(tert-butyl)isoquinolin-1(2H)-one 81
N-chloro-4-methylbenzamide 4-Me 6-methylisoquinolin-1(2H)-one 83
N-chloro-4-phenylbenzamide 4-Ph 6-phenylisoquinolin-1(2H)-one 75
N-chloro-4-fluorobenzamide 4-F 6-fluoroisoquinolin-1(2H)-one 65
N-chloro-4-chlorobenzamide 4-Cl 6-chloroisoquinolin-1(2H)-one 55
N-chloro-4-bromobenzamide 4-Br 6-bromoisoquinolin-1(2H)-one 51
N-chloro-4-iodobenzamide 4-I 6-iodoisoquinolin-1(2H)-one 45
N-chloro-4-nitrobenzamide 4-NO₂ 6-nitroisoquinolin-1(2H)-one 52

Synthesis of Hypervalent Iodine Reagents as Precursors to Iodoisoquinolones

Hypervalent iodine compounds are widely used in modern organic synthesis as environmentally friendly and easy-to-handle reagents for a variety of transformations, including oxidations and heterocyclizations. nih.govresearchgate.netacsgcipr.org Reagents such as 2-iodoxybenzoic acid (IBX), Dess-Martin periodinane (DMP), and phenyliodine bis(trifluoroacetate) (PIFA) are common examples. nih.govacsgcipr.org

A practical and efficient synthesis of 2-iodosobenzoic acid (IBA) and its derivatives, which are precursors to other hypervalent iodine reagents, can be achieved from the corresponding 2-iodobenzoic acids using Oxone® as the oxidant under aqueous conditions. mdpi.com This method avoids contamination by the hazardous and explosive 2-iodoxybenzoic acid (IBX). mdpi.com The protocol is applicable to a range of substituted 2-iodobenzoic acids, including those with electron-withdrawing and electron-donating groups. mdpi.com

Table 2: Synthesis of Substituted 1-Hydroxy-1λ³-benzo[d] Current time information in Bangalore, IN.sci-hub.stiodaoxol-3(1H)-ones (IBA Derivatives) mdpi.com

Starting Material (Substituted 2-Iodobenzoic Acid) Substituent Product Yield (%)
5-tert-Butyl-2-iodobenzoic acid 5-t-Bu 5-tert-Butyl-1-hydroxy-1λ³-benzo[d] Current time information in Bangalore, IN.sci-hub.stiodaoxol-3(1H)-one 98
2-Iodo-5-nitrobenzoic acid 5-NO₂ 1-Hydroxy-5-nitro-1λ³-benzo[d] Current time information in Bangalore, IN.sci-hub.stiodaoxol-3(1H)-one 99
5-Fluoro-2-iodobenzoic acid 5-F 5-Fluoro-1-hydroxy-1λ³-benzo[d] Current time information in Bangalore, IN.sci-hub.stiodaoxol-3(1H)-one 99
2-Iodo-5-(trifluoromethyl)benzoic acid 5-CF₃ 1-Hydroxy-5-(trifluoromethyl)-1λ³-benzo[d] Current time information in Bangalore, IN.sci-hub.stiodaoxol-3(1H)-one 99
2-Iodo-4-methylbenzoic acid 4-Me 1-Hydroxy-4-methyl-1λ³-benzo[d] Current time information in Bangalore, IN.sci-hub.stiodaoxol-3(1H)-one 95

These reagents are instrumental in the synthesis of the target compound. A highly efficient, one-step method to produce 4-iodoisoquinolin-1(2H)-ones involves a dirhodium(II)-catalyzed 1,4-bisfunctionalization of readily available isoquinolinium iodide salts. sci-hub.stacs.orgnih.gov This reaction employs a hypervalent iodine(III) reagent, 1-acetoxy-1,2-benziodoxol-3(1H)-one (IBA-OAc), in combination with a Rh₂(II,II) catalyst and ambient air as the terminal oxidant. sci-hub.stnih.gov The process proceeds under mild conditions and provides good to excellent yields of the desired 4-iodoisoquinolin-1(2H)-ones, which are valuable building blocks for medicinally important molecules. sci-hub.stacs.orgnih.gov

Gram-Scale Synthetic Applications and Scalability Considerations

The practical utility of a synthetic methodology is often demonstrated by its scalability. Several methods for the synthesis of 4-iodoisoquinolin-1(2H)-ones and related structures have proven to be effective on a gram-scale.

The dirhodium(II)-catalyzed 1,4-bisfunctionalization of an isoquinolinium iodide salt has been successfully applied to the gram-scale synthesis of 2-benzyl-4-iodoisoquinolin-1(2H)-one. sci-hub.stnih.gov This compound is a key synthetic intermediate for the production of the CRTH2 antagonist CRA-680, highlighting the method's relevance in medicinal chemistry. sci-hub.stacs.orgnih.govacs.org

Furthermore, a transition-metal-free approach for the 1,4-bisfunctionalization of isoquinolinium salts has been shown to be scalable. researchgate.net This method can be conducted on a gram scale under visible light from the sun and open-air conditions. researchgate.net For example, the reaction of 2-(4-methoxybenzyl)isoquinolin-2-ium iodide with iodine and cesium carbonate in 1,2-dichloroethane (B1671644) (DCE) furnished the corresponding this compound in good yield on a 5 mmol scale. rsc.org The scalability of these reactions underscores their potential for practical and larger-scale production of these important heterocyclic compounds. researchgate.net The cobalt-catalyzed synthesis of isoquinolones using vinyl acetate has also been noted for its gram-scale applicability. acs.org

Table 3: Examples of Gram-Scale Synthesis of Isoquinolone Derivatives

Product Starting Materials Catalyst/Conditions Scale Yield Source
2-Benzyl-4-iodoisoquinolin-1(2H)-one 2-Benzylisoquinolin-2-ium iodide, IBA-OAc Rh₂(esp)₂ Gram-scale Not specified sci-hub.stnih.gov
4-Iodo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one 2-(4-Methoxybenzyl)isoquinolin-2-ium iodide, I₂ Visible Light (Blue LEDs), Cs₂CO₃ 5 mmol (1.356 g) 69% (0.983 g) rsc.org
2-Benzylisoquinolin-2-ium bromide 2-Benzylisoquinoline, Br₂ - 5 mmol 84% (1.260 g) rsc.org
2-(4-Chlorobenzyl)isoquinolin-2-ium bromide 2-(4-Chlorobenzyl)isoquinoline, Br₂ - 5 mmol 74% (1.236 g) rsc.org

Reactivity and Transformations of 4 Iodoisoquinolin 1 2h One

Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond in 4-iodoisoquinolin-1(2H)-one is a key site for synthetic manipulation. Its reactivity is frequently exploited in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in creating diverse molecular architectures from the isoquinolinone core.

Decarboxylative Coupling Reactions

Decarboxylative coupling has emerged as a powerful strategy for forming C-C bonds, using carboxylic acids as stable and readily available coupling partners. rsc.org In the context of this compound, this approach has been utilized in innovative cascade reactions.

A notable application is a three-component palladium/norbornene cooperative catalysis. acs.org This reaction involves the cascade decarboxylative cyclization of 4-iodoisoquinolin-1(2H)-ones with ortho-bromobenzoic acids or 8-bromo-1-naphthoic acid. acs.orgresearchgate.net The process, which involves Pd/NBE-catalyzed C-H activation and subsequent decarboxylative coupling, leads to the formation of diverse fused phenanthridinones and hepta[1,2-c]isoquinolinones. acs.org Norbornene acts as a structural building block in this transformation. acs.orgresearchgate.net This method is characterized by its unique regioselectivity and a broad scope of applicable substrates. acs.org

Another palladium-catalyzed tandem cyclization employs alkene-tethered aryl iodides and uses o-bromobenzoic acids as coupling partners. acs.orgresearchgate.net This protocol achieves the insertion of aromatic rings through the cleavage of a C(sp²)-Br bond and decarboxylation, ultimately assembling various dibenzoisoquinolinediones and dibenzoisoquinolinones. acs.orgresearchgate.net The use of 8-bromo-1-naphthoic acid as a coupling partner can even construct seven-membered rings. researchgate.net

Catalyst SystemCoupling PartnersProduct TypeKey Features
Pd/Norbornene4-Iodoisoquinolin-1(2H)-ones, o-Bromobenzoic AcidsFused PhenanthridinonesThree-component cascade, unique regioselectivity. acs.org
Pd(OAc)₂ / PCy₃·HBF₄Alkene-tethered Aryl Iodides, o-Bromobenzoic AcidsDibenzoisoquinolinedionesTandem Heck/C-H activation/decarboxylation. researchgate.net

Palladium-Catalyzed Intermolecular C-H Annulation

Palladium-catalyzed intermolecular C-H annulation of aryl halides is a powerful method for constructing polycyclic aromatic compounds. researchgate.netsnnu.edu.cn this compound serves as an effective substrate in these reactions. For instance, its reaction with activated alkynes can lead to different annulated products depending on the reaction pathway. nih.gov

One pathway involves a [3+2] annulation through aromatic C-H activation, yielding cyclopenta[de]quinoline-2(1H)-ones. nih.gov Alternatively, a [2+2+2] annulation that proceeds via vinylic C-H activation can produce phenanthridine-6(5H)-ones. nih.gov The selection between these pathways can be influenced by the specific reaction conditions and substrates, with density functional theory (DFT) calculations helping to elucidate the underlying mechanisms. nih.gov These cascade reactions highlight the efficiency of building complex scaffolds from relatively simple precursors through sequential C-H activation and annulation steps. snnu.edu.cn

Functional Group Compatibility in Coupling Reactions

The utility of cross-coupling reactions involving this compound is significantly enhanced by their tolerance for a wide range of functional groups. This compatibility allows for the synthesis of complex, functionalized molecules without the need for extensive protecting group strategies.

In palladium-catalyzed reactions, a variety of functional groups are well-tolerated. For example, Negishi cross-coupling reactions are known for their high functional group tolerance, accommodating esters, ketones, cyanides, and various halides. nih.gov Similarly, other palladium-catalyzed couplings show broad substrate compatibility, allowing for the presence of alkyl, methoxy, ester, and trifluoromethyl groups on the coupling partners. organic-chemistry.org Specifically, in the cascade reactions of 4-iodoisoquinolin-1(2H)-ones, the protocols demonstrate a broad substrate scope, indicating tolerance for varied substitution patterns on the coupling partners. acs.orgresearchgate.net Reactions have been shown to proceed efficiently with substrates bearing both electron-donating and electron-withdrawing groups. rsc.org This robustness is crucial for applications in medicinal chemistry and materials science, where precise control over molecular functionality is required. nih.govresearchgate.net

Regioselective Functionalization of the Isoquinolinone Core

Controlling the position of new functional groups on the isoquinolinone ring is critical for synthesizing specific isomers with desired properties. While various positions on the ring can be functionalized, the C4-position exhibits distinct reactivity that can be selectively targeted.

C4-Position Reactivity and Selectivity

The C4 position of the isoquinolin-1(2H)-one nucleus is a common site for functionalization. researchgate.net Its reactivity allows for the introduction of various substituents through methods like halogenation, sulfenylation, and arylation. researchgate.netresearchgate.net

A direct and cost-effective method for the C4-halogenation (Cl, Br, I) of isoquinolines has been developed using a one-pot sequence involving dearomatization with Boc₂O, electrophilic halogenation, and subsequent acid-promoted rearomatization. acs.org This approach exhibits high site selectivity for the C4 position. acs.org For the parent isoquinolin-1(2H)-one, direct iodination at the C4 position can be achieved using N-iodosuccinimide (NIS) under mild conditions catalyzed by p-toluenesulfonic acid, a method that is scalable and tolerates numerous functional groups. researchgate.net

Furthermore, the C4 position can undergo regioselective sulfenylation and selenylation. researchgate.net An AgSbF₆-mediated protocol allows for the introduction of thiol and selenyl groups with excellent regioselectivity and good functional group tolerance via a proposed radical pathway. researchgate.net These selective transformations underscore the unique reactivity of the C4-position, making it a reliable handle for the late-stage functionalization of the isoquinolinone scaffold. researchgate.netresearchgate.net

ReactionReagentsPositionKey Features
IodinationN-Iodosuccinimide (NIS), p-TsOHC4Mild conditions, scalable, high functional group tolerance. researchgate.net
HalogenationBoc₂O, N-Halosuccinimide, AcidC4High site selectivity, one-pot procedure. acs.org
Thiolation/SelenylationDisulfides/Diselenides, AgSbF₆C4Radical pathway, excellent regioselectivity. researchgate.net

Transformations Involving C-H Activation

Carbon-hydrogen (C-H) activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. mdpi.comnih.gov In the chemistry of this compound, C-H activation is often coupled with the reactivity of the C-I bond to orchestrate complex cascade reactions.

Palladium-catalyzed processes frequently involve an initial oxidative addition at the C-I bond, followed by a C-H activation step at another site in the molecule or a coupling partner. researchgate.netresearchgate.net For instance, the palladium/norbornene cooperative catalysis for synthesizing fused phenanthridinones from 4-iodoisoquinolin-1(2H)-ones involves a crucial C-H activation step as part of its cascade mechanism. acs.orgresearchgate.net Similarly, the synthesis of fused dibenzoisoquinolinediones from alkene-tethered aryl iodides proceeds through a domino Heck/C-H activation/decarboxylation sequence. acs.orgresearchgate.net

These transformations highlight a powerful synthetic strategy where the C-I bond directs the initial catalytic steps, while subsequent C-H activation enables the formation of new rings, leading to a rapid increase in molecular complexity from simple starting materials. snnu.edu.cnnih.gov The regioselectivity of the C-H activation step is often controlled by the geometry of the palladacycle intermediate formed after the initial reaction at the C-I bond. researchgate.netresearchgate.net

Derivatization Reactions for Subsequent Synthetic Steps

The iodo group at the 4-position of isoquinolin-1(2H)-one serves as a versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples include the Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. wikipedia.orgwikipedia.orgwikipedia.org

A notable and more complex derivatization involves a palladium/norbornene cooperative-catalyzed cascade decarboxylative cyclization. In this transformation, 4-iodoisoquinolin-1(2H)-ones react with o-bromobenzoic acids to construct fused phenanthridinone structures. acs.org This reaction proceeds through a sequence involving C-H activation and decarboxylative coupling, with norbornene acting as a transient mediator. acs.orgacs.org This method is highly effective for creating diverse and rigid polycyclic aromatic compounds. acs.org

The general applicability of palladium-catalyzed cross-coupling reactions to aryl iodides is well-established. libretexts.org The reactivity order for aryl halides in these couplings is typically I > Br > Cl, making this compound an excellent substrate. wikipedia.org

Table 1: Examples of Derivatization Reactions

Reaction Type Reactants Catalyst/Reagents Product Type Ref.
Suzuki Coupling This compound, Arylboronic acid Pd catalyst, Base 4-Arylisoquinolin-1(2H)-one wikipedia.orgorganic-chemistry.org
Heck Coupling This compound, Alkene Pd catalyst, Base 4-Alkenylisoquinolin-1(2H)-one wikipedia.orgorganic-chemistry.org
Sonogashira Coupling This compound, Terminal alkyne Pd catalyst, Cu(I) cocatalyst, Base 4-Alkynylisoquinolin-1(2H)-one wikipedia.orglibretexts.org

Radical Reaction Pathways of this compound

The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate an aryl radical at the C4 position. This radical intermediate can then participate in various intramolecular and intermolecular reactions.

One significant pathway is radical cyclization. If a suitable unsaturated tether (e.g., an alkenyl or alkynyl group) is attached to the nitrogen atom of the isoquinolinone ring, the C4-radical can add across the multiple bond, leading to the formation of a new ring. For instance, an N-alkenyl-4-iodoisoquinolin-1(2H)-one could undergo a 6-exo-trig radical cyclization to form a polycyclic system. nih.gov The success and stereochemical outcome of such cyclizations often depend on the nature of the radical initiator (e.g., Bu₃SnH, Et₃B/air) and the substitution pattern of the alkene. nih.gov

Visible-light photoredox catalysis offers a mild and efficient method for generating radicals from aryl halides. ethz.chwikipedia.org In this approach, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with this compound to generate the C4-radical anion, which then expels an iodide ion to form the desired aryl radical. beilstein-journals.org This radical can then be trapped by various radical acceptors. For example, trifluoromethylated dihydroisoquinolinones can be synthesized via a visible-light-induced radical cyclization of N-allylbenzamides with a trifluoromethyl source. rsc.org This suggests a potential pathway for the trifluoromethylation of the 4-position of the isoquinolinone core through a radical mechanism.

Furthermore, radical addition reactions to external acceptors are also possible. The generated C4-radical could add to electron-deficient alkenes or other radical traps, providing a route to a variety of 4-substituted derivatives.

Table 2: Potential Radical Reactions and Intermediates

Reaction Type Key Intermediate Initiator/Catalyst Potential Product Ref.
Intramolecular Radical Cyclization C4-Aryl radical Bu₃SnH or Photoredox Catalyst Fused Polycyclic Isoquinolinone nih.govnih.gov
Radical Addition C4-Aryl radical Photoredox Catalyst 4-Alkyl- or 4-Aryl-substituted Isoquinolinone nih.govbeilstein-journals.org

Role as a Key Synthetic Building Block for Complex Architectures

In chemical synthesis, a "building block" is a molecule that serves as a foundational unit, which can be elaborated upon to create more complex molecular structures. wikipedia.org this compound functions as an important building block, particularly for compounds of biological and medicinal relevance. sci-hub.stnih.govacs.org The presence of the iodine atom makes it an effective coupling partner in various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. sci-hub.st

The isoquinolin-1(2H)-one scaffold itself is a privileged structural motif found in numerous natural products and bioactive compounds, including those with antidepressant, antiulcer, and antihypertensive properties. sci-hub.st By providing a reliable method to introduce functionality at the 4-position, this compound allows chemists to systematically modify the core structure to develop new derivatives. This strategic positioning of the iodo group is crucial for its utility, enabling its participation in reactions that build molecular complexity. sci-hub.stresearchgate.netresearchgate.netresearchgate.netresearchgate.net An efficient, dirhodium(II)-catalyzed, one-step synthesis has been developed to produce these valuable building blocks from readily available isoquinolinium iodide salts under mild, aerobic conditions. sci-hub.stnih.govacs.org This accessibility further enhances its application in the modular assembly of intricate molecular architectures. nih.govchemrxiv.org

Precursor for Fused Phenanthridinones and Hepta[1,2-c]isoquinolinones

A significant application of this compound is its use as a key precursor in the synthesis of complex, fused polycyclic systems. Specifically, it is instrumental in creating fused phenanthridinones and hepta[1,2-c]isoquinolinones. acs.orgscispace.com A novel three-component cascade reaction utilizing palladium/norbornene cooperative catalysis has been developed for this purpose. acs.orgresearchgate.netresearchgate.net

This reaction involves the cyclization of 4-iodoisoquinolin-1(2H)-ones with either o-bromobenzoic acids or 8-bromo-1-naphthoic acid. acs.orgresearchgate.netresearchgate.net The palladium/norbornene (Pd/NBE) catalytic system facilitates C–H activation and subsequent decarboxylative coupling reactions. acs.org In this cascade, norbornene acts as a structural component rather than a transient mediator, contributing to the formation of rigid, nonplanar molecular architectures. acs.orgresearchgate.net The method is noted for its unique regioselectivity and broad substrate scope, providing access to a diverse range of these complex fused heterocycles. acs.orgresearchgate.netresearchgate.net

Table 1: Synthesis of Fused Heterocycles from this compound

Precursors Catalytic System Products Reference
4-Iodoisoquinolin-1(2H)-ones, o-bromobenzoic acids, norbornene Palladium(II) acetate (B1210297), Caesium carbonate Fused Phenanthridinones acs.orgresearchgate.net

Utilization in the Construction of Diversely Functionalized Isoquinoline (B145761) Derivatives

The iodine atom at the C4 position of this compound is a versatile handle for introducing a wide range of functional groups, making it highly useful for creating libraries of diversely functionalized isoquinoline derivatives. sci-hub.st The carbon-iodine bond is relatively weak and susceptible to cleavage, facilitating participation in numerous coupling reactions.

This reactivity allows for the synthesis of 4-substituted isoquinolones, which can be challenging to access through other means. researchgate.net For instance, the iodo group can be readily transformed through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions, which introduce new aryl, heteroaryl, or alkynyl groups. mdpi.com Furthermore, methods have been developed for the C-4 thiolation or selenylation of the isoquinolin-1(2H)-one core, proceeding through a radical pathway with excellent regioselectivity. researchgate.net This ability to selectively introduce a variety of substituents is critical for medicinal chemistry, where subtle structural modifications can lead to significant changes in biological activity. sci-hub.stmdpi.com

Development of Novel Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroarenes

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds containing multiple fused aromatic rings, while polycyclic heteroarenes are similar structures that include atoms other than carbon in their rings. nih.gov this compound serves as a critical starting material for the synthesis of novel and complex polycyclic heteroarenes. scispace.comresearchgate.net

The palladium/norbornene-catalyzed cascade cyclization that produces fused phenanthridinones and hepta[1,2-c]isoquinolinones is a prime example of this application. acs.orgresearchgate.net These reactions assemble multiple components in a single operation to construct elaborate, multi-ring systems that are otherwise difficult to synthesize. acs.orgscispace.comresearchgate.net The resulting products, such as dibenzo[a,c]carbazoles and multiple arene-fused cyclohepta[1,2-b]indoles, represent unique polycyclic architectures. scispace.comresearchgate.net The ability to build such complex frameworks is essential for exploring new chemical space in materials science and medicinal chemistry. nih.gov

Intermediate in the Synthesis of Specific Organic Compounds (e.g., CRTH2 antagonist CRA-680)

Beyond its general use as a building block, this compound has been specifically identified as a key synthetic intermediate in the preparation of targeted, high-value organic compounds. A prominent example is its role in the synthesis of CRA-680, an antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). sci-hub.stnih.govacs.org CRTH2 antagonists are a class of drugs investigated for the treatment of allergic inflammatory diseases like asthma. researchgate.net

The synthesis of CRA-680 and a series of related CRTH2 antagonists relies on this compound as a crucial precursor. sci-hub.stresearchgate.net The development of an efficient, rhodium-catalyzed, gram-scale synthesis for a key this compound intermediate underscores its industrial and pharmaceutical importance. sci-hub.stnih.govresearchgate.netresearchgate.netresearchgate.net This specific application highlights how the synthetic utility of this compound directly contributes to the development of potential new therapeutic agents. researchgate.net

Conclusion

Mechanistic Investigations of Reactions Involving 4 Iodoisoquinolin 1 2h One

Elucidation of Dirhodium(II)-Catalyzed Reaction Pathways

The synthesis of 4-Iodoisoquinolin-1(2H)-ones from isoquinolinium iodide salts can be efficiently achieved through a dirhodium(II)-catalyzed 1,4-bisfunctionalization process. nih.gov This reaction proceeds via a proposed iodination/oxidation mechanism under mild, aerobic conditions. nih.gov While detailed experimental mechanistic studies specifically for this transformation are nascent, the pathway can be inferred from established principles of dirhodium catalysis.

The catalytic cycle is thought to be initiated by the coordination of the isoquinolinium salt to the dirhodium(II) catalyst. The rhodium center then facilitates the activation of the substrate. The iodide counterion likely serves as the iodine source for the C-4 iodination. The subsequent oxidation to form the isoquinolin-1(2H)-one core is believed to occur under aerobic conditions, with molecular oxygen acting as the terminal oxidant. The precise nature of the rhodium-containing intermediates and the exact sequence of the iodination and oxidation steps remain areas of active investigation. Computational studies on related dirhodium-catalyzed C-H amination and insertion reactions suggest that the catalyst's electronic and steric properties, dictated by its ligands, play a critical role in controlling reactivity and selectivity. nih.govbris.ac.uk

Detailed Mechanisms of Palladium/Norbornene Cooperative Catalysis

Palladium/norbornene (Pd/NBE) cooperative catalysis, famously known as the Catellani reaction, has been successfully applied to 4-Iodoisoquinolin-1(2H)-one for the synthesis of complex fused heterocyclic systems. acs.orgnih.gov This powerful strategy allows for the sequential functionalization of the C-H bond ortho to the iodine atom, followed by a terminating cross-coupling reaction at the ipso-position (the carbon atom bearing the iodine). wikipedia.orgacs.orgnih.gov The generally accepted mechanism involves a catalytic cycle with palladium cycling through Pd(0), Pd(II), and Pd(IV) oxidation states. wikipedia.orgbohrium.com

The catalytic cycle typically begins with the oxidative addition of the C-I bond of this compound to a Pd(0) species, forming an arylpalladium(II) complex. wikipedia.org This intermediate then undergoes migratory insertion with norbornene. wikipedia.orgaablocks.com A subsequent intramolecular C-H activation at the ortho-position (C-5) of the isoquinolinone ring leads to the formation of a key five-membered palladacycle intermediate. acs.orgaablocks.com

The central intermediate in the Catellani reaction is the aryl-norbornyl-palladacycle (ANP). nih.govaablocks.com In the case of this compound, this intermediate is formed after the initial oxidative addition of the C-I bond to Pd(0), followed by carbopalladation of norbornene, and subsequent C-5-H bond activation. wikipedia.orgaablocks.com This rigid, five-membered ring structure acts as a scaffold, holding the palladium catalyst in close proximity to the ortho-position and preventing unwanted side reactions like β-hydride elimination. wikipedia.org

While norbornene's primary role in the Catellani reaction is that of a transient mediator or "directing group," it can also be incorporated into the final product, acting as a building block. acs.orgnih.gov In certain cascade reactions involving this compound, norbornene participates directly in the construction of rigid, nonplanar molecular architectures. acs.orgnih.gov

For instance, in a three-component cascade decarboxylative cyclization, 4-iodoisoquinolin-1(2H)-ones react with o-bromobenzoic acids where norbornene is integrated into the final fused phenanthridinone structure. nih.gov In these instances, after the initial Catellani-type sequence, the norbornene moiety does not undergo β-carbon elimination. Instead, it partakes in subsequent cyclization steps, contributing its bicyclic framework to the final product. The unique strained structure of norbornene facilitates its rapid migratory insertion and subsequent participation in these cascade processes. nih.gov

Understanding Radical Reaction Mechanisms

Reactions involving this compound can also proceed through radical mechanisms, particularly under conditions that promote homolytic cleavage of the carbon-iodine bond. The C-I bond is relatively weak and can be cleaved by heat, light, or a radical initiator to generate an aryl radical centered at the C-4 position of the isoquinolinone core. rsc.org

These radical intermediates are highly reactive and can participate in a variety of transformations, including C-H functionalization of other (hetero)arenes or addition to unsaturated systems. rsc.orgkaust.edu.sarsc.org Radical chain reactions typically involve three main phases: initiation (formation of the radical), propagation (the radical reacts to form a product and another radical species), and termination (two radicals combine to quench the chain). libretexts.org For instance, the alkylation of N-heterocycles with alkyl iodides can be achieved via radical pathways, where an alkyl radical is generated and then adds to the heterocycle. kaust.edu.sakaust.edu.sa A similar pathway can be envisaged for the functionalization of other molecules using the aryl radical derived from this compound.

Single-Electron Transfer (SET) Processes

Single-Electron Transfer (SET) is a fundamental process that can initiate radical reactions. libretexts.org In the context of this compound, a SET event can occur where an electron is transferred from a donor (a reductant or a photoexcited catalyst) to the iodo-isoquinolinone molecule. This transfer results in the formation of a radical anion, which can then fragment by cleaving the C-I bond to release an iodide anion and the C-4 aryl radical.

Alternatively, an electron can be transferred from the isoquinolinone moiety to an acceptor, forming a radical cation. Mechanistic studies on the reactions of aryl halides with various nucleophiles and catalysts have provided evidence for SET pathways. organic-chemistry.orgsemanticscholar.orgacs.org For example, photoinduced, copper-catalyzed cross-couplings of aryl halides are proposed to proceed via a SET mechanism involving radical intermediates. organic-chemistry.org Such SET processes are often invoked to explain reactions that are not readily accounted for by traditional polar (two-electron) mechanisms and are crucial in photoredox and electrochemical reactions. semanticscholar.orgnih.gov

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving species like this compound. These studies provide detailed insights into reaction energetics, the structures of intermediates and transition states, and the factors controlling selectivity.

For Palladium/Norbornene cooperative catalysis , DFT calculations have been used to map the potential energy surface of the entire catalytic cycle. acs.orgacs.org These studies have helped to rationalize the preference for the formation of the Pd(IV) intermediate, the role of the base in C-H activation, and the reasons for the unique reactivity of norbornene. nih.govacs.org Calculations have shown that for aryl halides without ortho-substituents, a transmetalation pathway might be favored over the oxidative addition to form Pd(IV), whereas the presence of an ortho-substituent makes the Pd(IV) pathway more accessible. nih.gov

In dirhodium(II)-catalyzed reactions , computational models have been developed to understand the steric and electronic properties of different catalysts and how they influence the outcome of C-H functionalization and carbene insertion reactions. nih.govbris.ac.ukresearchgate.netresearchgate.net These studies help in rational catalyst design and in predicting reaction selectivity.

For SET processes , theoretical calculations can predict the feasibility of electron transfer based on the redox potentials of the donor and acceptor species. nih.govacs.org Marcus theory can be applied to compute the energy barriers for outer-sphere electron transfer, providing a quantitative understanding of these steps. acs.orgmdpi.com By calculating the energies of radical intermediates and transition states for subsequent steps, computational studies can help distinguish between SET and other possible mechanistic pathways. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.